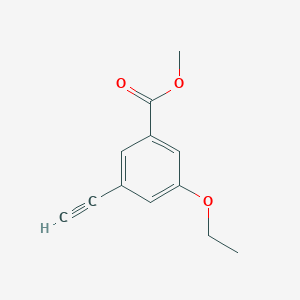
Methyl 3-ethoxy-5-ethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethoxy-5-ethynylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethoxy group at the third position and an ethynyl group at the fifth position on the benzene ring, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethoxy-5-ethynylbenzoate typically involves the following steps:
Esterification: The starting material, 3-ethoxybenzoic acid, undergoes esterification with methanol in the presence of an acid catalyst to form methyl 3-ethoxybenzoate.
Ethynylation: The methyl 3-ethoxybenzoate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized benzoates.
Applications De Recherche Scientifique
Methyl 3-ethoxy-5-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-ethoxy-5-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-ethoxy-5-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 3-ethoxybenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 3-ethynylbenzoate: Lacks the ethoxy group, leading to variations in chemical behavior and biological activity.
Ethyl 3-ethoxy-5-ethynylbenzoate: Has an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-ethoxy-5-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-6-10(12(13)14-3)8-11(7-9)15-5-2/h1,6-8H,5H2,2-3H3 |
Clé InChI |
WBESTLWUBFUXAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


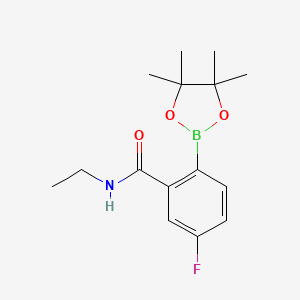
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
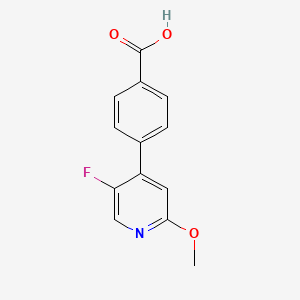
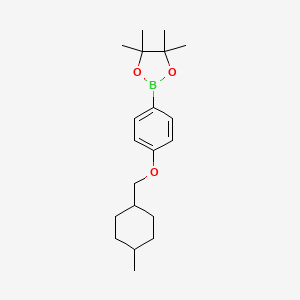
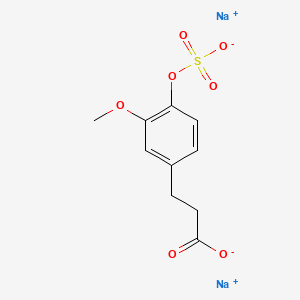
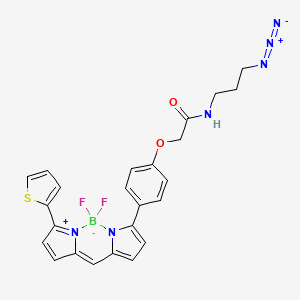
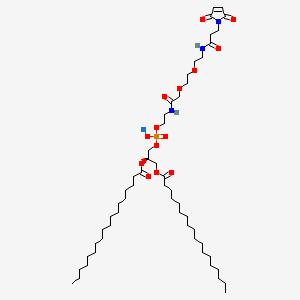
![sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

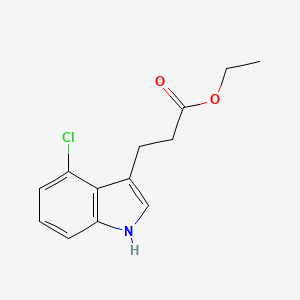
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
